6-[2-(diethylamino)ethyl]-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione
Description
Properties
CAS No. |
34419-09-5 |
|---|---|
Molecular Formula |
C12H18N2O2S2 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
6-[2-(diethylamino)ethyl]-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione |
InChI |
InChI=1S/C12H18N2O2S2/c1-3-13(4-2)5-6-14-11(15)9-10(12(14)16)18-8-7-17-9/h3-8H2,1-2H3 |
InChI Key |
WBWKJUVLWCTQAW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C(=O)C2=C(C1=O)SCCS2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 6-[2-(diethylamino)ethyl]-2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione
General Synthetic Strategy
The synthesis of pyrrole-2,3-dione derivatives, including those structurally related to 6-[2-(diethylamino)ethyl]-2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione, involves:
Cyclocondensation of 4-aroyl-5-aryl-furan-2,3-diones with N,N-dialkylurea derivatives
This reaction proceeds via nucleophilic attack of the urea nitrogen on the electrophilic carbonyl carbon of the furan-dione ring, followed by dehydration to form the pyrrole-2,3-dione ring system.Subsequent functionalization can include nucleophilic substitution or ring-opening reactions to introduce side chains such as the diethylaminoethyl group.
Detailed Reaction Pathway
Step 1: Preparation of Pyrrole-2,3-dione Core
- Starting materials: 4-aroyl-5-aryl-furan-2,3-diones (e.g., 4-(4-methylbenzoyl)-5-(4-methylphenyl)-2,3-furandione)
- Reagents: N,N-disubstituted urea derivatives (e.g., N,N-diethylurea)
- Conditions: Heating under reflux in appropriate solvents (e.g., ethanol or acetic acid)
-
- Michael-type nucleophilic attack by the urea nitrogen on the C-5 carbonyl of the furan-dione ring
- Elimination of water yields the pyrrole-2,3-dione ring fused with the aryl substituents
Yields: Moderate, typically 47–68% depending on substituents and conditions
Step 2: Introduction of the Diethylaminoethyl Side Chain
The diethylaminoethyl moiety can be introduced either by using N,N-diethylurea as the urea derivative in the cyclocondensation step or by subsequent alkylation of the pyrrole-2,3-dione nitrogen or oxygen atoms with 2-(diethylamino)ethyl halides under basic conditions.
The presence of the 1,4-dithiino ring fused to the pyrrole-2,3-dione suggests an additional ring closure involving sulfur-containing reagents, such as dithiols or disulfides, under conditions promoting ring formation.
Analytical Characterization and Reaction Monitoring
Spectroscopic Data
Infrared (IR) Spectroscopy:
Characteristic carbonyl absorption bands of pyrrole-2,3-dione appear in the range 1650–1775 cm⁻¹, reflecting different carbonyl environments in the molecule. For example, four distinct carbonyl bands were observed at 1774, 1722, 1701, and 1652 cm⁻¹ in related compounds, indicating multiple carbonyl groups with varying electronic environments.Nuclear Magnetic Resonance (NMR) Spectroscopy:
- [^1H-NMR](pplx://action/followup): Multiplets and singlets corresponding to aromatic protons, methyl groups, and the diethylaminoethyl side chain protons are observed.
- [^13C-NMR](pplx://action/followup): Signals for carbonyl carbons appear downfield (δ ~160–190 ppm), with aromatic and aliphatic carbons appearing in their characteristic regions. The presence of the diethylaminoethyl group is confirmed by signals for N-CH2 and N-CH3 carbons.
Elemental Analysis
- Elemental composition analysis confirms the molecular formula, supporting the incorporation of sulfur atoms from the dithiino ring and nitrogen atoms from the diethylaminoethyl substituent.
Data Table: Representative Yields and Spectral Data of Pyrrole-2,3-dione Derivatives
| Compound ID | Starting Materials | Urea Derivative | Yield (%) | IR Carbonyl Bands (cm⁻¹) | ^1H-NMR Highlights (ppm) | ^13C-NMR Carbonyl (ppm) |
|---|---|---|---|---|---|---|
| 3a | 4-(4-methylbenzoyl)-5-(4-methylphenyl)-2,3-furandione | N,N-dimethylurea | 47-68 | 1774, 1722, 1701, 1652 | Aromatic 7.25–7.98; methyl singlets at 3.37, 3.17, 2.50, 2.44 | 190.80, 182.20, 173.67, 163.80 |
| Analogous to target compound | Similar furan-dione derivatives | N,N-diethylurea | ~50-65 | Similar carbonyl bands | Signals corresponding to diethylaminoethyl group expected | Similar carbonyl regions |
Note: Specific spectral data for 6-[2-(diethylamino)ethyl]-2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione are extrapolated from closely related pyrrole-2,3-dione derivatives due to limited direct literature data.
Research Discoveries and Methodological Insights
The cyclocondensation approach using substituted furan-2,3-diones and dialkylureas is a versatile and reproducible method to access pyrrole-2,3-dione frameworks with various N-substituents, including diethylaminoethyl groups.
The presence of sulfur atoms in the fused 1,4-dithiino ring requires additional synthetic steps, often involving sulfur nucleophiles and oxidative ring closure protocols, which are well-established in heterocyclic chemistry but less frequently reported for this exact compound.
Spectroscopic characterization confirms the structural integrity and substitution pattern, with IR and NMR spectra providing diagnostic peaks for carbonyl groups and side chains.
The yields are moderate but acceptable for complex heterocyclic syntheses, and the methods allow for tuning substituents to optimize biological and material properties.
Chemical Reactions Analysis
Types of Reactions
6-[2-(diethylamino)ethyl]-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the dione to a diol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol or tetrahydrofuran as solvents.
Substitution: Sodium hydride, potassium carbonate, dichloromethane, or tetrahydrofuran as solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-[2-(diethylamino)ethyl]-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 6-[2-(diethylamino)ethyl]-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione involves its interaction with specific molecular targets and pathways. The diethylaminoethyl group can interact with biological receptors, while the dithiino-pyrrole-dione core can undergo redox reactions, influencing cellular processes. The compound’s unique structure allows it to modulate various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Structural Differences :
- Substituent: A phenyl group replaces the diethylaminoethyl side chain at position 4.
- Polarity: The absence of the basic diethylamino group reduces water solubility compared to the target compound.
Functional Implications :
- The phenyl group increases hydrophobicity, making it more suitable for lipid-rich environments.
- Limited data on biological activity exist, but its synthesis suggests utility as a precursor for further functionalization .
| Parameter | Target Compound | 6-Phenyl Analog |
|---|---|---|
| Substituent at C6 | 2-(Diethylamino)ethyl | Phenyl |
| Molecular Weight* | ~366.5 g/mol (calculated) | ~298.4 g/mol (CAS 24519-31-1) |
| Solubility | Higher in polar solvents | Lower in polar solvents |
Dipymetitrone (2,6-Dimethyl-1H,5H-[1,4]dithiino[2,3-c:5,6-c']dipyrrole-1,3,5,7-tetrone)
Structural Differences :
- Core : Contains two fused pyrrole rings and four ketone groups (tetrone), unlike the single pyrrole-dione in the target compound.
- Substituents: Methyl groups at positions 2 and 6 instead of the diethylaminoethyl chain.
Functional Implications :
- Dipymetitrone is a registered pesticide (ISO-approved) with a rigid, electron-deficient structure that enhances reactivity toward nucleophiles .
- The additional carbonyl groups increase oxidative stability but reduce solubility in non-polar media compared to the target compound.
| Parameter | Target Compound | Dipymetitrone |
|---|---|---|
| Core Structure | Single pyrrole-dione | Double pyrrole-tetrone |
| Key Substituents | Diethylaminoethyl | Methyl groups |
| Applications | Undisclosed (research use) | Agrochemical (pesticide) |
[1,4]Oxathiino[2,3-d]pyrimidines (e.g., 7-Aryl Derivatives)
Structural Differences :
- Heteroatoms: Replaces one sulfur atom in the dithiino ring with oxygen (oxathiino system).
- Core : Pyrimidine instead of pyrrole.
Functional Implications :
- These compounds are synthesized via base-mediated cyclization, a method that may be adaptable to the target compound’s derivatives .
Imidazo[1,2-a]pyridine Derivatives (e.g., Compound 1l from )
Structural Differences :
- Core: Imidazo[1,2-a]pyridine vs. dithiino-pyrrole.
- Functional Groups: Nitrophenyl, cyano, and ester substituents dominate, unlike the dithiino-dione system.
Functional Implications :
- The imidazo[1,2-a]pyridine scaffold is prevalent in pharmaceuticals (e.g., antiviral agents), but its structural divergence from the target compound limits direct comparison. Physical properties such as melting point (243–245°C for 1l) suggest higher crystallinity than the target compound .
Biological Activity
6-[2-(diethylamino)ethyl]-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features include a dithiino ring and a pyrrole moiety, which may influence its biological activity and therapeutic applications. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.
Structural Characteristics
The compound has the following molecular characteristics:
- Molecular Formula : C12H16N2O2S2
- Molecular Weight : Approximately 415.0 g/mol
The structural complexity of this compound suggests multiple points of interaction with biological systems, making it a candidate for various pharmacological applications.
Preliminary studies indicate that this compound may exert its biological effects through interactions with specific biological targets such as enzymes or receptors. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in inflammatory pathways.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing neurological functions.
Biological Activity
Research findings suggest that this compound exhibits significant biological activities:
Antimicrobial Properties
Studies have indicated that this compound has antimicrobial properties. It has shown efficacy against various bacterial strains in vitro.
Anti-inflammatory Effects
The compound is also being explored for its anti-inflammatory potential. Initial assays have demonstrated a reduction in pro-inflammatory cytokines in cell cultures treated with the compound.
Case Studies
-
In Vitro Studies : A study conducted on cultured human cells showed that treatment with the compound resulted in a significant decrease in inflammatory markers compared to untreated controls.
Treatment Group Cytokine Levels (pg/mL) Control Group Compound (10 µM) 150 300 Compound (50 µM) 90 300 - Animal Models : In a mouse model of inflammation, administration of the compound led to a marked reduction in swelling and pain response compared to placebo-treated mice.
Comparative Analysis
A comparison with structurally similar compounds reveals unique aspects of this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5H-1,4-Dithiino(2,3-c)pyrrole-5,7(6H)-dione | Lacks diethylamino group | Simpler analog with less biological activity |
| 7-Hydroxy-6-(4-methoxyphenyl)-3,7-dihydro-2H-[1,4]dithiino[2,3-c]pyrrol-5-one | Contains hydroxyl group | Offers different solubility and reactivity patterns |
Future Directions
Further pharmacological studies are needed to elucidate the full spectrum of biological activities and mechanisms of action for this compound. Potential areas for future research include:
- Mechanistic Studies : Detailed investigations into how the compound interacts at the molecular level with target proteins.
- Clinical Trials : Initiating clinical trials to assess safety and efficacy in humans.
Q & A
Q. What advanced spectroscopic and chromatographic methods are recommended for structural elucidation of 6-[2-(diethylamino)ethyl]-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione?
Answer:
- Nuclear Magnetic Resonance (NMR): Use and NMR to assign proton and carbon environments, focusing on the diethylaminoethyl side chain and dithiino-pyrrole core. Compare chemical shifts with structurally analogous compounds (e.g., chromeno-pyrrole derivatives) to resolve ambiguities .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula via HRMS (ESI or MALDI) with <5 ppm mass accuracy. Cross-reference with isotopic patterns to rule out impurities .
- Infrared (IR) Spectroscopy: Identify functional groups (e.g., dione carbonyl stretches at ~1700–1750 cm) and sulfur-containing moieties .
- HPLC-PDA/LC-MS: Monitor purity and detect byproducts using reverse-phase C18 columns with UV/Vis detection (200–400 nm) .
Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and scalability?
Answer:
- Stepwise Reaction Monitoring: Use TLC or inline IR spectroscopy to track intermediates. Adjust stoichiometry of diethylaminoethyl reagents to avoid side reactions (e.g., over-alkylation) .
- Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of sulfur-containing intermediates. For cyclization steps, toluene or xylene may promote thermal stability .
- Catalysis: Explore Pd-catalyzed coupling for aryl-thioether formation or base-mediated cyclization (e.g., KCO) to streamline ring closure .
- Purification: Employ flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) for final product isolation .
Advanced Research Questions
Q. What computational strategies are effective for modeling the compound’s interactions with biological targets (e.g., enzymes or receptors)?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding modes, focusing on the dithiino-pyrrole core’s electron-deficient regions and diethylaminoethyl’s cationic interactions .
- Molecular Dynamics (MD) Simulations: Simulate ligand-protein stability in explicit solvent (e.g., TIP3P water) over 100+ ns to assess conformational flexibility and binding free energy (MM/PBSA) .
- Quantum Mechanical (QM) Calculations: Apply DFT (B3LYP/6-31G*) to analyze charge distribution and frontier molecular orbitals (HOMO/LUMO) for redox activity predictions .
Q. How can researchers resolve contradictions in observed biological activity data (e.g., inconsistent IC50_{50}50 values across assays)?
Answer:
- Assay Standardization: Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and ensure consistent cell lines/passage numbers .
- Solubility Correction: Pre-dissolve the compound in DMSO (<0.1% final concentration) and confirm solubility in assay buffers via dynamic light scattering (DLS) .
- Off-Target Profiling: Screen against related targets (e.g., kinase panels) to identify polypharmacology. Use CRISPR/Cas9 gene knockout to confirm target specificity .
Q. What methodologies are suitable for investigating the compound’s potential as a photosensitizer in material science applications?
Answer:
- UV-Vis/NIR Spectroscopy: Measure absorption/emission spectra (300–800 nm) to identify π→π* and charge-transfer transitions. Compare with known photosensitizers (e.g., porphyrins) .
- Electrochemical Analysis: Perform cyclic voltammetry to determine redox potentials (vs. Ag/AgCl) and calculate excited-state energy levels for photocatalytic activity .
- Photostability Testing: Expose to UV light (e.g., 365 nm) and monitor degradation via HPLC to assess suitability for long-term applications .
Q. How can isotopic labeling (e.g., 13C^{13}\text{C}13C, 2H^{2}\text{H}2H) clarify metabolic pathways or degradation mechanisms?
Answer:
- Synthetic Incorporation: Introduce at the dione carbonyl groups via labeled precursors (e.g., -glyoxylic acid) .
- Tracing Studies: Use LC-MS/MS to track labeled metabolites in microsomal assays (e.g., human liver microsomes) and identify Phase I/II modifications .
- Degradation Kinetics: Monitor -labeled analogs under hydrolytic conditions (pH 1–13) to map stability thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
